Methyl benzo[d][1,3]dioxole-4-carboxylate
Description
Contextualization of the Benzo[d]researchgate.netnih.govdioxole Moiety in Contemporary Organic Chemistry
The benzo[d] researchgate.netnih.govdioxole ring system, also known as the methylenedioxyphenyl group, is a prominent structural motif found in a plethora of natural products and synthetically important molecules. chemicalbook.comias.ac.in This heterocyclic scaffold, consisting of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring, is recognized for its stability and the unique electronic properties it imparts to the parent molecule. chemicalbook.com
In nature, the benzo[d] researchgate.netnih.govdioxole moiety is a key component of numerous bioactive compounds, contributing to their physiological effects. Its presence is integral to the structure of compounds with a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. nih.govnajah.edutandfonline.com For instance, derivatives of benzo[d] researchgate.netnih.govdioxole have been investigated for their potential as antidiabetic agents and have shown promise in the development of novel therapeutic strategies. mdpi.com The structural framework of this moiety is also found in compounds that act as insecticide synergists, enhancing the efficacy of conventional pesticides. chemicalbook.com
The versatility of the benzo[d] researchgate.netnih.govdioxole core has made it a valuable building block in synthetic organic chemistry. rsc.org Its derivatives serve as crucial intermediates in the total synthesis of complex natural products and in the generation of libraries of novel compounds for drug discovery programs. rsc.orgworldresearchersassociations.com The continued exploration of this moiety underscores its enduring importance in the field of organic chemistry.
Significance of Ester Functionality at the 4-Position within Benzo[d]researchgate.netnih.govdioxole Derivatives
The presence and position of functional groups on the benzo[d] researchgate.netnih.govdioxole ring are critical determinants of a molecule's chemical reactivity and biological activity. The ester functionality, specifically a methyl carboxylate group at the 4-position, confers several significant attributes to the parent molecule.
From a chemical standpoint, the ester group is an electron-withdrawing group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, the ester at the 4-position provides a reactive handle for a variety of chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This versatility makes Methyl benzo[d] researchgate.netnih.govdioxole-4-carboxylate a valuable intermediate for the synthesis of a diverse range of derivatives.
In the context of medicinal chemistry and drug design, the introduction of an ester group can significantly modulate the physicochemical properties of a compound. It can affect parameters such as solubility, lipophilicity, and metabolic stability, all of which are crucial for the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. The specific placement at the 4-position provides a distinct vector for structural modifications, allowing for the systematic exploration of structure-activity relationships (SAR). While much of the existing research on benzo[d] researchgate.netnih.govdioxole derivatives has focused on substitution at the 5-position, the unique electronic and steric environment of the 4-position offers an underexplored avenue for the development of novel bioactive molecules.
Current Research Landscape and Knowledge Gaps Pertaining to Methyl benzo[d]researchgate.netnih.govdioxole-4-carboxylate
The current body of research on benzo[d] researchgate.netnih.govdioxole derivatives is extensive, with a primary focus on the synthesis and biological evaluation of compounds with various substitution patterns. nih.govnajah.edumdpi.com A significant portion of this research has been dedicated to derivatives functionalized at the 5-position, leading to the discovery of potent anticonvulsant and anticancer agents. nih.govresearchgate.net
However, a comprehensive investigation specifically into Methyl benzo[d] researchgate.netnih.govdioxole-4-carboxylate remains a noticeable knowledge gap. While its synthesis and basic chemical properties are documented, its potential biological activities and applications as a synthetic intermediate are not as thoroughly explored as its 5-substituted counterpart. The majority of available literature mentions the 4-carboxylate derivative primarily in the context of chemical synthesis catalogs or as a starting material for more complex molecules, without an in-depth study of its intrinsic properties and potential. This lack of focused research represents a significant opportunity for new discoveries in the field.
Hypotheses and Research Objectives for Comprehensive Investigation of the Compound
Given the established biological significance of the benzo[d] researchgate.netnih.govdioxole scaffold, it is reasonable to hypothesize that Methyl benzo[d] researchgate.netnih.govdioxole-4-carboxylate possesses latent biological activities that are yet to be uncovered. The unique electronic and steric environment conferred by the 4-position ester may lead to novel interactions with biological targets, distinct from those of other positional isomers.
A further hypothesis is that the ester at the 4-position can serve as a versatile synthetic handle for the creation of a novel library of benzo[d] researchgate.netnih.govdioxole derivatives with unique substitution patterns. These new compounds could exhibit a range of biological activities, contributing to the development of new therapeutic agents.
Based on these hypotheses, the primary research objectives for a comprehensive investigation of Methyl benzo[d] researchgate.netnih.govdioxole-4-carboxylate should include:
Systematic Synthesis and Characterization: To develop and optimize synthetic routes for the efficient production of high-purity Methyl benzo[d] researchgate.netnih.govdioxole-4-carboxylate and to thoroughly characterize its physicochemical properties.
Broad-Spectrum Biological Screening: To subject the compound to a wide array of in vitro and in vivo biological assays to identify any potential therapeutic activities, such as anticancer, antimicrobial, anti-inflammatory, or neuroprotective effects.
Exploration of Synthetic Utility: To utilize the ester functionality at the 4-position as a starting point for the synthesis of a diverse library of new benzo[d] researchgate.netnih.govdioxole derivatives and to evaluate their structure-activity relationships.
Computational Modeling and Mechanistic Studies: To employ computational tools to predict potential biological targets and to elucidate the mechanism of action for any observed biological activities.
A thorough investigation guided by these objectives will not only fill the existing knowledge gaps surrounding Methyl benzo[d] researchgate.netnih.govdioxole-4-carboxylate but also has the potential to unlock new avenues for drug discovery and development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1,3-benzodioxole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-9(10)6-3-2-4-7-8(6)13-5-12-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPFJCUXHWEVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301805 | |
| Record name | methyl benzo[d][1,3]dioxole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33842-16-9 | |
| Record name | Methyl 1,3-benzodioxole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33842-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 146459 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033842169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33842-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl benzo[d][1,3]dioxole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Methyl Benzo D 1 2 Dioxole 4 Carboxylate
Classical and Modern Synthetic Routes to Methyl benzo[d]nih.govsciencemadness.orgdioxole-4-carboxylate
The synthesis of Methyl benzo[d] nih.govsciencemadness.orgdioxole-4-carboxylate can be broadly categorized into two main approaches: the direct esterification of its carboxylic acid precursor and the transformation of an aldehyde functional group.
Esterification of Benzo[d]nih.govsciencemadness.orgdioxole-4-carboxylic Acid Precursors
The most direct route to Methyl benzo[d] nih.govsciencemadness.orgdioxole-4-carboxylate is through the esterification of Benzo[d] nih.govsciencemadness.orgdioxole-4-carboxylic acid. This can be achieved through both direct, acid-catalyzed methods and approaches that utilize activated intermediates.
The Fischer-Speier esterification is a classic and straightforward method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org This equilibrium reaction is typically driven towards the product by using the alcohol as the solvent, thus ensuring it is present in a large excess. libretexts.orgcerritos.edu
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. cerritos.edumasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com For the synthesis of Methyl benzo[d] nih.govsciencemadness.orgdioxole-4-carboxylate, this involves heating the parent carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid or tosic acid. nih.govmasterorganicchemistry.com
| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| Benzo[d] nih.govsciencemadness.orgdioxole-4-carboxylic acid | Methanol (in excess) | Sulfuric Acid (H₂SO₄) or Tosic Acid (TsOH) | Methyl benzo[d] nih.govsciencemadness.orgdioxole-4-carboxylate |
Modern synthetic methods often employ "activated esters" to facilitate milder and more efficient esterification. Pentafluorophenyl (PFP) esters are highly effective acyl electrophiles used for this purpose. rsc.org They are known to be less susceptible to spontaneous hydrolysis compared to other active esters, making them particularly useful in complex syntheses. PFP esters are generally stable, often crystalline solids that are easy to handle. nih.gov
The synthesis is a two-step process. First, Benzo[d] nih.govsciencemadness.orgdioxole-4-carboxylic acid is converted to its PFP ester. This is commonly achieved by reacting the carboxylic acid with pentafluorophenol (B44920) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The second step involves the reaction of the purified Pentafluorophenyl benzo[d] nih.govsciencemadness.orgdioxole-4-carboxylate with methanol. The pentafluorophenoxide ion is an excellent leaving group, allowing the reaction to proceed under mild conditions to yield the final methyl ester. tcichemicals.comnottingham.edu.cn
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Activation | Benzo[d] nih.govsciencemadness.orgdioxole-4-carboxylic acid | Pentafluorophenol, Dicyclohexylcarbodiimide (DCC) | Pentafluorophenyl benzo[d] nih.govsciencemadness.orgdioxole-4-carboxylate |
| 2. Esterification | Pentafluorophenyl benzo[d] nih.govsciencemadness.orgdioxole-4-carboxylate | Methanol | Methyl benzo[d] nih.govsciencemadness.orgdioxole-4-carboxylate |
Synthesis from Benzo[d]nih.govsciencemadness.orgdioxole-4-carbaldehyde Derivatives
An alternative synthetic strategy begins with Benzo[d] nih.govsciencemadness.orgdioxole-4-carbaldehyde. This route involves the oxidation of the aldehyde to a carboxylic acid, which is then esterified. The aldehyde precursor itself can be synthesized from the parent heterocycle, benzo[d] nih.govsciencemadness.orgdioxole.
Aromatic aldehydes can be efficiently oxidized to their corresponding carboxylic acids using various oxidizing agents. A particularly effective method for the oxidation of Benzo[d] nih.govsciencemadness.orgdioxole-4-carbaldehyde (also known as 2,3-(methylenedioxy)benzaldehyde) involves the use of hydrogen peroxide in a basic medium. chemicalbook.com Stirring the aldehyde with hydrogen peroxide and potassium carbonate in methanol at room temperature can yield Benzo[d] nih.govsciencemadness.orgdioxole-4-carboxylic acid in high yields (e.g., 96%). chemicalbook.com Once the carboxylic acid is formed and isolated, it can be converted to the methyl ester via the direct esterification techniques described previously (Section 2.1.1.1).
| Reactant | Oxidizing Agent | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Benzo[d] nih.govsciencemadness.orgdioxole-4-carbaldehyde | Hydrogen Peroxide (H₂O₂) | Potassium Carbonate (K₂CO₃) | Methanol | Benzo[d] nih.govsciencemadness.orgdioxole-4-carboxylic acid | 96% chemicalbook.com |
The necessary precursor, Benzo[d] nih.govsciencemadness.orgdioxole-4-carbaldehyde, can be prepared from the unsubstituted benzo[d] nih.govsciencemadness.orgdioxole ring system using a formylation reaction. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comcambridge.org The benzo[d] nih.govsciencemadness.orgdioxole moiety is an electron-rich system, making it a suitable substrate for this type of electrophilic aromatic substitution. sciencemadness.orgresearchgate.net
The reaction employs a Vilsmeier reagent, which is a chloromethyliminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemistrysteps.comwikipedia.org This electrophilic reagent then attacks the aromatic ring to introduce a formyl (-CHO) group after hydrolysis during workup. wikipedia.org This provides a direct route to the aldehyde precursor required for the synthetic pathway described in section 2.1.2.1.
| Substrate | Formylating Reagent Source | Activating Agent | Product |
|---|---|---|---|
| Benzo[d] nih.govsciencemadness.orgdioxole | N,N-Dimethylformamide (DMF) or N-Methylformanilide | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | Benzo[d] nih.govsciencemadness.orgdioxole-4-carbaldehyde |
Alkylation Strategies for Benzo[d]rsc.orgrsc.orgdioxole Ring Formation
The formation of the benzo[d] rsc.orgrsc.orgdioxole ring is a critical step in the synthesis of the target molecule. Alkylation strategies, particularly involving the reaction of catechols with dihaloalkanes, represent a fundamental and widely employed approach.
A direct and effective method for synthesizing Methyl benzo[d] rsc.orgrsc.orgdioxole-4-carboxylate involves the alkylation of a dihydroxybenzoic acid methyl ester with a suitable dihaloalkane. Specifically, the reaction of Methyl 2,3-dihydroxybenzoate with dibromomethane (B42720) provides the desired product. nih.gov
This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of the catechol precursor react with the electrophilic dihaloalkane in the presence of a base. The base, typically a carbonate salt such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl groups, forming a more nucleophilic phenoxide species that subsequently displaces the halide leaving groups on the alkylating agent to form the methylenedioxy bridge. nih.gov The reaction is commonly carried out in a polar aprotic solvent like dimethylformamide (DMF). nih.gov
Table 1: Synthesis of Methyl benzo[d] rsc.orgrsc.orgdioxole-4-carboxylate via Alkylation
| Starting Material | Reagent | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 2,3-dihydroxybenzoate | Dibromomethane | K₂CO₃ | DMF | 65% | nih.gov |
Advanced Catalytic Approaches in Methyl benzo[d]rsc.orgrsc.orgdioxole-4-carboxylate Synthesis
Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and scope. These approaches are relevant to the construction and functionalization of the benzo[d] rsc.orgrsc.orgdioxole core.
Transition Metal-Catalyzed Coupling Reactions for Benzo[d]rsc.orgrsc.orgdioxole Core Construction
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, essential for constructing complex molecular frameworks. eie.grmdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, are particularly prominent in synthetic chemistry. mdpi.comresearchgate.net
In the context of benzodioxole synthesis, these methods can be applied to construct the core structure. For instance, the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, has been utilized to prepare various 1,3-benzodioxole (B145889) derivatives. researchgate.net This approach allows for the strategic formation of the bicyclic ring system by stitching together pre-functionalized aromatic precursors. researchgate.net Similarly, palladium-catalyzed arylations have been employed to establish the framework of natural products containing the benzo[d] rsc.orgrsc.orgdioxole moiety. rsc.org The versatility of these reactions allows for the incorporation of a wide range of functional groups, making them highly valuable for building complex molecules. mdpi.com
Asymmetric Synthesis of Chiral 1,3-Dioxoles and their Potential for Carboxylate Functionalization
The development of methods for the asymmetric synthesis of chiral 1,3-dioxoles is a significant area of research, as these structures are present in numerous natural products and pharmaceutical agents. rsc.orgrsc.org While the parent Methyl benzo[d] rsc.orgrsc.orgdioxole-4-carboxylate is achiral, the principles of asymmetric dioxole synthesis are relevant for creating chiral derivatives, which could have unique biological activities.
Recent advancements include Rhodium(II)-catalyzed asymmetric three-component cascade reactions to produce chiral 1,3-dioxoles with high enantioselectivity. rsc.orgrsc.org These reactions can involve the coupling of aldehydes, carboxylic acids, and specialized ylides, with the chirality being controlled by the catalyst's ligands. rsc.orgrsc.org Organocatalysis also offers a powerful strategy for asymmetric synthesis. researchgate.net For example, proline-derived organocatalysts have been used in asymmetric aldol (B89426) reactions to create chiral 1,3-keto alcohols, which are precursors to chiral 1,3-diols. nih.gov These methodologies highlight the potential for creating stereogenic centers within the dioxole ring system, which could be subsequently functionalized with a carboxylate group to yield chiral analogs of the target compound.
Photocatalytic Approaches for C-H Functionalization Relevant to Benzo[d]rsc.orgrsc.orgdioxole Systems
Photocatalytic C-H functionalization has emerged as a powerful and sustainable strategy in organic synthesis. beilstein-journals.org This approach utilizes visible light as a cheap and abundant energy source to promote radical reactions under mild conditions, avoiding the need for harsh reagents or pre-functionalized substrates. beilstein-journals.orgbeilstein-journals.org These methods are highly relevant for the late-stage modification of complex molecules, including benzodioxole systems.
Photoredox catalysis can generate reactive radical intermediates that can engage in C-H functionalization pathways to form new C-C or C-X bonds. nih.gov This strategy could be applied to directly functionalize the aromatic ring of Methyl benzo[d] rsc.orgrsc.orgdioxole-4-carboxylate, introducing new substituents without the need for traditional multi-step sequences involving directing groups and halogenation. For example, direct photocatalytic C-H activation has been demonstrated using unique photoactive metal oxo complexes. rsc.org The merging of transition metal catalysis with visible-light photocatalysis in dual catalytic systems further expands the scope of possible transformations. beilstein-journals.org
Green Chemistry Principles Applied to Methyl benzo[d]rsc.orgrsc.orgdioxole-4-carboxylate Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of Methyl benzo[d] rsc.orgrsc.orgdioxole-4-carboxylate can lead to more sustainable and environmentally friendly production methods.
Key areas for improvement in the traditional synthesis include the choice of solvents and energy sources. Solvents like DMF, while effective, are considered hazardous. Green chemistry encourages the replacement of such solvents with more benign alternatives. mdpi.com Exploring solvent-free conditions or using greener solvents like certain alcohols or biomass-derived options can significantly reduce the environmental impact. unibo.it
Furthermore, energy consumption can be minimized by employing alternative energy sources. Microwave-assisted synthesis has been shown to be an effective green chemistry approach for preparing 1,3-benzodioxole derivatives. researchgate.net Microwave irradiation can dramatically reduce reaction times and, in some cases, increase product yields compared to conventional heating methods, leading to a more energy-efficient process. researchgate.net The development of catalytic systems, especially those using earth-abundant metals or organocatalysts, also aligns with green chemistry principles by reducing reliance on toxic or precious metal catalysts and often allowing for reactions to proceed under milder conditions. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Methyl benzo[d] rsc.orgrsc.orgdioxole-4-carboxylate |
| Methyl 2,3-dihydroxybenzoate |
| Dibromomethane |
| Dimethylformamide (DMF) |
Solvent Selection and Optimization for Reduced Environmental Impact
The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. mdpi.com In documented syntheses of Methyl benzo[d] nih.govchemicalbook.comdioxole-4-carboxylate, polar aprotic solvents such as dimethylformamide (DMF) have been utilized. nih.gov While effective for this type of nucleophilic substitution reaction, DMF is recognized as a substance of very high concern due to its reproductive toxicity and is targeted for replacement in industrial processes.
The principles of green chemistry encourage the substitution of hazardous solvents with more benign alternatives. mdpi.com Research into green solvents has identified several bio-based options that can serve as replacements for traditional fossil-based solvents. For instance, compounds like 5-methyl-1,3-dioxolane-4-one, derived from lactic acid and formaldehyde, are being explored as green polar aprotic solvents. rsc.org The optimization of reaction conditions for the synthesis of Methyl benzo[d] nih.govchemicalbook.comdioxole-4-carboxylate would involve screening a range of such greener solvents to identify a medium that maintains a high reaction yield while minimizing environmental and health impacts. The ideal solvent would be non-toxic, biodegradable, derived from renewable resources, and easily recyclable.
Below is a table comparing properties of a conventional solvent used in similar syntheses with a potential green alternative.
| Solvent | Origin | Key Environmental/Safety Concerns | Potential Application |
| Dimethylformamide (DMF) | Fossil-based | Reproductive toxicity, high boiling point (difficult to remove), environmental persistence. | Used in the synthesis of Methyl benzo[d] nih.govchemicalbook.comdioxole-4-carboxylate from Methyl 2,3-dihydroxybenzoate. nih.gov |
| 5-methyl-1,3-dioxolane-4-one | Bio-based (Lactic Acid) | Generally considered more benign, biodegradable. Stability under certain acidic conditions needs consideration. | A potential green replacement for polar aprotic solvents like DMF in nucleophilic substitution reactions. rsc.org |
Atom Economy and Efficiency in Reaction Design
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts.
The synthesis of Methyl benzo[d] nih.govchemicalbook.comdioxole-4-carboxylate from Methyl 2,3-dihydroxybenzoate and dibromomethane can be analyzed for its atom economy. The balanced chemical equation is:
C₈H₈O₄ (Methyl 2,3-dihydroxybenzoate) + CH₂Br₂ (Dibromomethane) + K₂CO₃ → C₉H₈O₄ (Methyl benzo[d] nih.govchemicalbook.comdioxole-4-carboxylate) + 2 KBr + H₂O + CO₂
For the core reaction forming the ring (ignoring the base for theoretical calculation):
C₈H₈O₄ + CH₂Br₂ → C₉H₈O₄ + 2 HBr
The atom economy is calculated as: (Molecular Weight of C₉H₈O₄ / (Molecular Weight of C₈H₈O₄ + Molecular Weight of CH₂Br₂)) * 100
| Compound | Formula | Molecular Weight ( g/mol ) |
| Methyl 2,3-dihydroxybenzoate | C₈H₈O₄ | 168.15 |
| Dibromomethane | CH₂Br₂ | 173.83 |
| Methyl benzo[d] nih.govchemicalbook.comdioxole-4-carboxylate | C₉H₈O₄ | 180.16 |
| Hydrogen Bromide | HBr | 80.91 |
Atom Economy Calculation: (180.16 / (168.15 + 173.83)) * 100 = (180.16 / 341.98) * 100 ≈ 52.68%
Development of Catalyst Systems for Sustainable Production
The development of efficient and reusable catalysts is paramount for creating sustainable chemical processes. In the synthesis of benzoates and related compounds, traditional methods often rely on stoichiometric inorganic acids like sulfuric or phosphoric acid, which are corrosive, difficult to recover, and generate significant aqueous waste. mdpi.com
Modern research focuses on heterogeneous solid acid catalysts, which can be easily separated from the reaction mixture and reused, thus reducing waste and simplifying product purification. For the esterification step in the synthesis of methyl benzoates, solid acids of zirconium metal fixed on supports like titanium have shown high activity. mdpi.comresearchgate.net These catalysts can facilitate the direct condensation of benzoic acids and methanol without the need for other auxiliary acids. mdpi.com
In reactions involving the formation of the benzodioxole ring, the catalyst plays a crucial role. While the Williamson ether synthesis-type reaction described uses a stoichiometric base (K₂CO₃), research into related acylation reactions on the 1,3-benzodioxole ring has successfully employed recyclable heterogeneous acidic catalysts like Zn-Aquivion. mdpi.com These catalysts have been used in continuous flow reactors, which offer advantages in terms of process control, safety, and scalability. mdpi.com
The development of catalyst systems for the sustainable production of Methyl benzo[d] nih.govchemicalbook.comdioxole-4-carboxylate would likely focus on two areas:
Catalytic Ring Formation: Investigating heterogeneous catalysts that can promote the reaction between a catechol derivative and a C1 source, replacing the stoichiometric base and dihalomethane.
Solid Acid Catalyzed Esterification: If the synthesis proceeds via the carboxylic acid intermediate, employing reusable solid acid catalysts like supported zirconium or sulfonic acid-functionalized materials would be a green alternative to traditional liquid acids. mdpi.comnih.gov
The table below summarizes catalyst systems relevant to the synthesis of this class of compounds.
| Catalyst Type | Example(s) | Reaction Type | Advantages |
| Stoichiometric Base | Potassium Carbonate (K₂CO₃) | Ring formation (Williamson ether synthesis) | Readily available and effective for lab scale. nih.gov |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Esterification | Low cost. mdpi.com |
| Heterogeneous Solid Acid | Zirconium/Titanium (Zr/Ti) solid acids, Zn-Aquivion | Esterification, Acylation | Reusable, reduces wastewater, suitable for continuous flow processes. mdpi.commdpi.com |
| Brønsted Acidic Carbonaceous Material | Sulfonic acid-functionalized amorphous carbon (AC-SO₃H) | Intramolecular cyclization | Low cost, derived from biomass (e.g., rice husk), stable, and reusable. nih.gov |
Reaction Mechanisms and Reactivity Studies of Methyl Benzo D 1 2 Dioxole 4 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Benzo[d]zenodo.orgsemanticscholar.orgdioxole Ring
Electrophilic aromatic substitution is a fundamental class of reactions for benzene (B151609) and its derivatives, allowing for the introduction of various functional groups onto the aromatic ring. The reactivity and regioselectivity of these substitutions on Methyl benzo[d] zenodo.orgsemanticscholar.orgdioxole-4-carboxylate are dictated by the combined influence of its substituents.
Regioselectivity and Directing Effects of the Carboxylate Group
The outcome of electrophilic aromatic substitution on a disubstituted benzene ring, such as that in Methyl benzo[d] zenodo.orgsemanticscholar.orgdioxole-4-carboxylate, is determined by the directing effects of the existing substituents. The two key groups here are the methylenedioxy group (-O-CH₂-O-) and the methyl carboxylate group (-COOCH₃).
Methylenedioxy Group : This group is considered an activating group. The oxygen atoms donate electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. chemistrytalk.org Activating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. organicchemistrytutor.com
Methyl Carboxylate Group : This group is a deactivating group. The carbonyl group is strongly electron-withdrawing, pulling electron density away from the aromatic ring through both inductive and resonance effects. numberanalytics.com This makes the ring less nucleophilic and less reactive towards electrophiles. Deactivating groups of this type are meta-directors, directing incoming electrophiles to the position meta to them. libretexts.org
| Substituent Group | Type | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| Methylenedioxy (-O-CH₂-O-) | Electron-Donating | Activating | Ortho, Para |
| Methyl Carboxylate (-COOCH₃) | Electron-Withdrawing | Deactivating | Meta |
Influence of Protecting Groups and Substituents on Reactivity
The reactivity of the benzo[d] zenodo.orgsemanticscholar.orgdioxole ring can be further modified by the introduction of other substituents or by the use of protecting groups. Additional electron-donating groups on the ring would be expected to increase the rate of electrophilic substitution, while additional electron-withdrawing groups would further decrease it. nih.gov
In the synthesis of related compounds, such as siderophore vectors, the catechol moiety is sometimes protected to prevent unwanted reactions. For instance, the use of a 2,2-diphenyl-benzo zenodo.orgsemanticscholar.orgdioxole group serves as a protecting strategy for the catechol. This protecting group can be removed later in the synthetic sequence. The presence of such a bulky protecting group could also introduce steric hindrance, potentially influencing the regioselectivity of substitution reactions by blocking access to nearby positions.
Nucleophilic Acyl Substitution at the Ester Moiety
The ester functional group of Methyl benzo[d] zenodo.orgsemanticscholar.orgdioxole-4-carboxylate is susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the methoxy (B1213986) group (-OCH₃).
Hydrolysis Pathways and Kinetics
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification and is an equilibrium process. wikipedia.org The reaction is typically slow but can be driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that yields a carboxylate salt and an alcohol. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Studies on various methyl benzoates have shown that reaction rates are sensitive to the substituents on the benzene ring. psu.edu Electron-withdrawing groups tend to increase the rate of alkaline hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups decrease the rate. zenodo.orgsemanticscholar.org The presence of ortho substituents can also influence the rate through steric effects. researchgate.net
The kinetics of hydrolysis are also affected by the solvent system. For instance, the rate of alkaline hydrolysis of substituted methyl benzoates has been observed to change in different aquo-organic solvent mixtures. zenodo.org
| Factor | Effect on Rate of Alkaline Hydrolysis | Reason |
|---|---|---|
| Electron-Withdrawing Substituents | Increase | Increases electrophilicity of the carbonyl carbon. semanticscholar.org |
| Electron-Donating Substituents | Decrease | Decreases electrophilicity of the carbonyl carbon. semanticscholar.org |
| Steric Hindrance (ortho substituents) | Generally Decrease | Hinders the approach of the nucleophile. researchgate.net |
| Solvent Polarity | Variable | Depends on the solvation of reactants and the transition state. zenodo.org |
Transesterification Reactions and Their Mechanistic Investigations
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is often catalyzed by an acid or a base. masterorganicchemistry.com
Base-Catalyzed Transesterification : This mechanism involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group to form the new ester. masterorganicchemistry.com
Acid-Catalyzed Transesterification : In this mechanism, the carbonyl oxygen is first protonated by the acid catalyst. This activation is followed by the nucleophilic attack of an alcohol molecule. A series of proton transfer steps then leads to the elimination of the original alcohol and formation of the new ester. masterorganicchemistry.com
For the reaction to proceed efficiently, it is common to use a large excess of the new alcohol or to remove the displaced alcohol from the reaction mixture to shift the equilibrium towards the products. mdpi.com
Amidation Reactions and Formation of Carboxamide Derivatives
Amides can be formed from esters by reaction with ammonia (B1221849) or primary or secondary amines. This reaction, known as aminolysis, is a type of nucleophilic acyl substitution. The direct amidation of unactivated esters can be challenging but can be achieved using various catalytic systems or promoters. For example, base-promoted direct amidation of esters has been shown to be a useful method for amide bond formation. nih.gov Studies on the amidation of methyl benzoate (B1203000) with various amines have demonstrated the utility of different catalysts, such as those based on niobium pentoxide, to achieve high yields under solvent-free conditions. researchgate.net
The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then expels the alkoxy group to form the amide. The direct reaction of an ester with an amine is often slow and may require heating or catalysis. mdpi.com In some synthetic strategies, related compounds like 4H-benzo[d] zenodo.orgsemanticscholar.orgdioxin-4-ones are synthesized and then readily converted to salicylamides by treatment with primary amines at room temperature. nih.govrsc.org
Radical Reactions and One-Electron Processes Involving the Compound
The benzo[d] nih.govmagnascientiapub.comdioxole moiety is susceptible to radical reactions, particularly at the methylene (B1212753) bridge, which can serve as a site for both oxidative and reductive processes.
Oxidative Radical Formation and Subsequent Transformations
The methylenedioxy group of Methyl benzo[d] nih.govmagnascientiapub.comdioxole-4-carboxylate is a primary site for oxidative radical formation. The reaction can be initiated by hydrogen atom abstraction from the methylene (-OCH₂O-) bridge. Studies on related 1,3-benzodioxole (B145889) systems have shown that radicals, such as the tert-butoxy (B1229062) radical, can abstract a hydrogen atom to form a 1,3-benzodioxol-2-yl radical intermediate. cdnsciencepub.com
Once formed, this radical can undergo several transformations. A significant reaction pathway for benzodioxoles, especially in the presence of oxidizing agents, is the cleavage of the five-membered dioxole ring. magnascientiapub.com This oxidative cleavage is a known metabolic pathway for many compounds containing the methylenedioxy group, often mediated by cytochrome P450 enzymes, which proceed via a radical or cationic mechanism. wikipedia.org The process typically transforms the stable methylenedioxy group into a more reactive catechol derivative. For instance, oxidation of the alkaloid narceine, which contains a benzodioxole ring, with selenous acid in a sulfuric acid medium leads to the preferential cleavage of the methylenedioxy ring to form an ortho-quinone and formaldehyde. magnascientiapub.com This suggests a vulnerability of the dioxole ring to oxidative conditions, proceeding through radical or related one-electron transfer processes.
Reductive Radical Generation and Reaction Pathways
Information regarding the specific reductive radical generation from Methyl benzo[d] nih.govmagnascientiapub.comdioxole-4-carboxylate is not extensively documented. However, general principles suggest that one-electron reduction could target either the aromatic system or the ester carbonyl group. Electron transfer to the aromatic ring would generate a radical anion, which could subsequently undergo protonation or other follow-up reactions. Alternatively, reduction of the ester group, though typically requiring strong reducing agents like alkali metals in liquid ammonia (Birch reduction), could initiate radical pathways. The specific reaction pathways would be highly dependent on the reducing agent employed and the reaction conditions.
Derivatization Strategies and Functional Group Transformations
The dual functionality of Methyl benzo[d] nih.govmagnascientiapub.comdioxole-4-carboxylate allows for a wide array of derivatization strategies, targeting either the aromatic ring system or the ester group.
Modification of the Benzo[d]nih.govmagnascientiapub.comdioxole Ring System
The aromatic portion of the molecule can be modified through various reactions, most notably electrophilic aromatic substitution. The reactivity and regioselectivity of such substitutions are governed by the combined electronic effects of the dioxole ring and the methyl carboxylate group. The benzo[d] nih.govmagnascientiapub.comdioxole group is an electron-donating system and typically directs incoming electrophiles to the positions ortho and para to the oxygen atoms. Conversely, the methyl carboxylate group is an electron-withdrawing, deactivating group that directs substitution to the meta position. docbrown.info The interplay of these competing effects determines the outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation.
Another powerful strategy for modifying the benzodioxole ring is through transition-metal-catalyzed cross-coupling reactions. For this approach, a halogenated derivative of the compound is typically required as a starting material. For example, Suzuki-Miyaura coupling reactions have been successfully employed on bromo-substituted benzo[d] nih.govmagnascientiapub.comdioxole derivatives to form new carbon-carbon bonds with a wide range of boronic acids, demonstrating a versatile method for introducing aryl or vinyl substituents onto the aromatic core. researchgate.net
Transformations of the Ester Group to Other Carbonyl Functionalities
The methyl ester group is a versatile handle for conversion into other carbonyl functionalities through standard nucleophilic acyl substitution reactions. msu.edu
Hydrolysis to Carboxylic Acid: The ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which upon acidic workup gives Benzo[d] nih.govmagnascientiapub.comdioxole-4-carboxylic acid. saskoer.ca This transformation is typically achieved with high efficiency using reagents like lithium hydroxide (LiOH) in a tetrahydrofuran/water solvent system. nih.gov
Conversion to Amides: The resulting carboxylic acid is a key intermediate for the synthesis of amides. It can be activated by various coupling agents or converted to an acyl chloride before reaction with a primary or secondary amine. libretexts.org A common laboratory-scale procedure involves the mixed-anhydride method. nih.gov Alternatively, direct conversion from the ester to an amide is possible, though often requires harsher conditions or specific catalysts. mdpi.com The synthesis of N-substituted benzodioxole carboxamides is a common strategy in medicinal chemistry to generate compounds with potential biological activity. researchgate.netmdpi.comnajah.edu
| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |
|---|---|---|---|---|
| Methyl benzo[d] nih.govmagnascientiapub.comdioxole-4-carboxylate | 1. LiOH, THF/H₂O 2. HCl (aq) | Benzo[d] nih.govmagnascientiapub.comdioxole-4-carboxylic acid | Ester Hydrolysis | saskoer.canih.gov |
| Benzo[d] nih.govmagnascientiapub.comdioxole-4-carboxylic acid | 1. Isobutyl chloroformate, N-methylmorpholine 2. NH₃/MeOH | Benzo[d] nih.govmagnascientiapub.comdioxole-4-carboxamide | Amide Formation (Mixed-Anhydride) | nih.gov |
| Benzo[d] nih.govmagnascientiapub.comdioxole-4-carboxylic acid | 1. Oxalyl chloride, CH₂Cl₂ 2. R¹R²NH, Et₃N | N,N-Disubstituted benzo[d] nih.govmagnascientiapub.comdioxole-4-carboxamide | Amide Formation (via Acyl Chloride) | researchgate.net |
| Benzo[d] nih.govmagnascientiapub.comdioxole-4-carboxylic acid | Amine, DCC (Dicyclohexylcarbodiimide) | N-Substituted benzo[d] nih.govmagnascientiapub.comdioxole-4-carboxamide | Amide Formation (Coupling Agent) | libretexts.org |
Introduction of Chirality and Stereoselective Derivatization
Introducing chirality into molecules containing the benzo[d] nih.govmagnascientiapub.comdioxole framework is crucial for the synthesis of biologically active compounds, as enantiomers often exhibit different pharmacological profiles. While there are no specific reports on the stereoselective derivatization of Methyl benzo[d] nih.govmagnascientiapub.comdioxole-4-carboxylate itself, established asymmetric synthesis methodologies can be applied to its derivatives. rsc.org
One prominent strategy involves the asymmetric hydrogenation of a suitable precursor. For example, in the total synthesis of aporphine (B1220529) alkaloids featuring a benzo[d] nih.govmagnascientiapub.comdioxole moiety, a key step was the Noyori asymmetric hydrogenation of an enamine intermediate to establish the critical stereocenter with excellent enantioselectivity. rsc.org This highlights how functionality introduced via derivatization of the initial scaffold can be subjected to powerful stereoselective transformations.
Other potential strategies for introducing chirality could involve:
Asymmetric Aldol (B89426) Reactions: Converting the ester to a methyl ketone and subsequently using this ketone as a nucleophile in a chiral catalyst-mediated aldol reaction to create a β-hydroxy ketone with a new stereocenter.
Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid (obtained after hydrolysis) to direct diastereoselective reactions at a nearby position, followed by removal of the auxiliary.
Asymmetric Reduction: Transformation of the ester into a ketone derivative, which could then be subjected to asymmetric reduction using chiral catalysts or reagents (e.g., those based on ruthenium, rhodium, or boranes) to produce a chiral secondary alcohol.
These approaches represent viable, albeit underexplored, pathways for the synthesis of chiral molecules derived from Methyl benzo[d] nih.govmagnascientiapub.comdioxole-4-carboxylate.
Spectroscopic and Crystallographic Characterization Methodologies
Single Crystal X-ray Diffraction (SCXRD) AnalysisNo published crystallographic data for this compound was found.
Analysis of Intermolecular Interactions and Crystal Packing
A comprehensive search for the single-crystal X-ray diffraction data of Methyl benzo[d] nih.govmdpi.comdioxole-4-carboxylate did not yield a specific crystal structure. Consequently, a detailed analysis of its intermolecular interactions—such as hydrogen bonding, π–π stacking, and van der Waals forces—and its crystal packing arrangement cannot be provided.
Analysis of related compounds, such as derivatives of the isomeric benzo[d] nih.govmdpi.comdioxole-5-carboxylic acid, shows that intermolecular interactions like C—H⋯O and N—H⋯O/S hydrogen bonds, as well as π–π stacking, are common in organizing the molecules into dimers, chains, or more complex supramolecular structures. nih.govnih.govnih.gov However, without the specific crystallographic data for the title compound, a direct analysis remains unfeasible.
Hirshfeld Surface Analysis for Intermolecular Contact Contributions
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. This analysis requires prior knowledge of the compound's crystal structure. As no crystallographic data was found for Methyl benzo[d] nih.govmdpi.comdioxole-4-carboxylate, a Hirshfeld surface analysis has not been performed or published.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition.
The molecular formula for Methyl benzo[d] nih.govmdpi.comdioxole-4-carboxylate is C₉H₈O₄. Based on this formula, the theoretical exact mass (monoisotopic mass) can be calculated. While experimental HRMS data confirming this value for the title compound was not located, the theoretical value serves as a benchmark for its identification.
Table 1: Theoretical Exact Mass of Methyl benzo[d] nih.govmdpi.comdioxole-4-carboxylate
| Molecular Formula | Ion Type | Theoretical Exact Mass (Da) |
|---|---|---|
| C₉H₈O₄ | [M+H]⁺ | 181.0495 |
| [M+Na]⁺ | 203.0315 | |
| [M] | 180.0423 |
Data is calculated based on IUPAC atomic weights and is not from an experimental source.
LC-MS/MS for Impurity Profiling and Structural Confirmation
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating, identifying, and quantifying impurities in a sample, as well as for confirming the structure of the main compound through its specific fragmentation pattern. rsc.orglcms.cz
A search of the available literature did not yield any studies that specifically used LC-MS/MS for the impurity profiling of a Methyl benzo[d] nih.govmdpi.comdioxole-4-carboxylate synthesis or for its structural confirmation. The application of this technique would involve developing a chromatographic method to separate the target compound from potential starting materials, by-products, and degradation products. Subsequent analysis by tandem mass spectrometry would generate fragmentation spectra for any detected impurities, allowing for their structural elucidation. This type of analysis is crucial in pharmaceutical quality control to identify potentially genotoxic impurities, which may be present at very low levels. rsc.org Without experimental studies, a discussion of typical impurities or fragmentation patterns for this specific molecule is not possible.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can provide valuable insights into the geometry, spectroscopic properties, and reactivity of Methyl benzo[d] nih.govresearchgate.netdioxole-4-carboxylate.
Optimization of Molecular Geometry and Conformation
A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule. DFT calculations would be employed to perform a full geometry optimization of Methyl benzo[d] nih.govresearchgate.netdioxole-4-carboxylate. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. The resulting optimized structure would provide precise data on the planarity of the benzodioxole ring system and the orientation of the methyl carboxylate substituent. Such a study would reveal whether the ester group lies in the plane of the aromatic ring to maximize conjugation or if steric hindrance forces it into a non-planar arrangement.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT methods are highly effective in predicting spectroscopic parameters that can be compared with experimental data for structural verification. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms would be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.orgmdpi.com These predicted shifts are invaluable for assigning peaks in experimental NMR spectra.
Furthermore, DFT calculations can compute the harmonic vibrational frequencies of the molecule. materialsciencejournal.orgscirp.orgmdpi.com These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated infrared (IR) and Raman spectra would aid in the interpretation of experimental vibrational spectra, allowing for a detailed understanding of the molecule's vibrational behavior. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and other theoretical approximations. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity
The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org DFT calculations provide the energies and spatial distributions of these orbitals. The HOMO represents the ability of a molecule to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. bhu.ac.in
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govscirp.org A smaller gap suggests that the molecule is more easily excited and thus more reactive. Analysis of the HOMO-LUMO gap for Methyl benzo[d] nih.govresearchgate.netdioxole-4-carboxylate would provide insights into its potential reactivity in various chemical transformations.
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations identify stationary points on the potential energy surface, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.govsamipubco.com An MD simulation of Methyl benzo[d] nih.govresearchgate.netdioxole-4-carboxylate would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent). This technique is particularly useful for understanding the flexibility of the methyl carboxylate group and any potential rotations around its single bonds, providing a more realistic representation of the molecule's behavior in solution.
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reaction mechanisms. These methods can be used to map out the potential energy surface for a given reaction involving Methyl benzo[d] nih.govresearchgate.netdioxole-4-carboxylate.
Elucidation of Reaction Pathways and Rate-Determining Steps
By calculating the energies of reactants, products, intermediates, and transition states, quantum chemical methods can trace the most likely reaction pathways. For instance, the hydrolysis of the ester group or electrophilic aromatic substitution on the benzodioxole ring could be modeled. The transition state, a high-energy species that connects reactants and products, is of particular interest. Locating the transition state structure and calculating its energy allows for the determination of the activation energy barrier for the reaction. The step with the highest activation energy is identified as the rate-determining step, providing crucial information for understanding and optimizing reaction conditions. mdpi.com
Computational Prediction of Regioselectivity and Stereoselectivity
Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including regioselectivity and stereoselectivity. For reactions involving Methyl benzo[d] nih.govnih.govdioxole-4-carboxylate, theoretical modeling can provide significant insights into reaction mechanisms and product distributions, guiding synthetic efforts.
Regioselectivity in Electrophilic Aromatic Substitution:
The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring of Methyl benzo[d] nih.govnih.govdioxole-4-carboxylate is determined by the directing effects of the fused dioxole ring and the methyl carboxylate group. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the most likely site of substitution. nih.gov
One common approach involves calculating the relative stabilities of the sigma-complex (Wheland) intermediates formed upon attack of the electrophile at different positions on the aromatic ring. nih.gov The transition state leading to the most stable intermediate is generally the lowest in energy, thus indicating the preferred reaction pathway. For Methyl benzo[d] nih.govnih.govdioxole-4-carboxylate, the electron-donating nature of the dioxole oxygen atoms and the electron-withdrawing nature of the methyl carboxylate group will influence the electron density distribution in the aromatic ring.
Another predictive tool is the use of reactivity indices, such as the Fukui function or the average local ionization energy, which can identify the most nucleophilic sites in the molecule, and therefore the most susceptible to electrophilic attack. nih.gov
Below is a hypothetical data table illustrating the calculated relative energies of sigma-complexes for the nitration of Methyl benzo[d] nih.govnih.govdioxole-4-carboxylate, which could be generated from DFT calculations.
| Position of Electrophilic Attack | Relative Energy of Sigma-Complex (kcal/mol) | Predicted Major Isomer |
| C5 | 2.5 | No |
| C6 | 0.0 | Yes |
| C7 | 3.1 | No |
Stereoselectivity in Asymmetric Reactions:
While Methyl benzo[d] nih.govnih.govdioxole-4-carboxylate itself is achiral, reactions at the carboxylate group or additions to the aromatic ring could generate chiral centers. Computational modeling can be employed to predict the stereochemical outcome of such reactions, particularly when a chiral catalyst or reagent is used.
For instance, in a hypothetical asymmetric hydrogenation of the aromatic ring, computational methods could be used to model the transition states of the reaction with different enantiomers of a chiral catalyst. By comparing the activation energies of the diastereomeric transition states, the enantiomeric excess (ee) of the product can be predicted. These calculations often require high levels of theory and consideration of solvent effects to achieve good agreement with experimental results.
Structure-Activity Relationship (SAR) Modeling based on Computational Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active compounds. nih.gov While specific SAR studies on Methyl benzo[d] nih.govnih.govdioxole-4-carboxylate are not extensively documented in publicly available literature, the principles of computational SAR and QSAR modeling can be readily applied to its derivatives. The benzo[d] nih.govnih.govdioxole scaffold is present in numerous biologically active natural products and synthetic compounds. worldresearchersassociations.comrsc.org
Building a QSAR Model:
A typical QSAR study on a series of Methyl benzo[d] nih.govnih.govdioxole-4-carboxylate derivatives would involve the following steps:
Data Set Preparation: A series of analogues would be synthesized with variations at different positions of the molecule, and their biological activity (e.g., IC50 values against a specific enzyme or receptor) would be determined experimentally.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors can be classified into several categories:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or STERIMOL).
Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.
A hypothetical QSAR equation for a series of Methyl benzo[d] nih.govnih.govdioxole-4-carboxylate derivatives might look like this:
log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.2 * (HOMO energy) + constant
This equation would suggest that higher biological activity is associated with increased lipophilicity and HOMO energy, and decreased molecular volume.
The following interactive data table presents a hypothetical dataset that could be used to generate such a QSAR model for a series of substituted Methyl benzo[d] nih.govnih.govdioxole-4-carboxylate derivatives.
| Compound | Substitution at C6 | LogP | Molecular Volume (ų) | HOMO Energy (eV) | Experimental IC50 (µM) |
| 1 | H | 2.1 | 150 | -6.5 | 10.5 |
| 2 | Cl | 2.8 | 160 | -6.7 | 5.2 |
| 3 | OCH3 | 1.9 | 165 | -6.3 | 8.1 |
| 4 | NO2 | 1.8 | 168 | -7.1 | 25.0 |
| 5 | CH3 | 2.6 | 162 | -6.4 | 7.5 |
Such computational SAR and QSAR models are invaluable for prioritizing the synthesis of new compounds, optimizing lead structures, and gaining a deeper understanding of the molecular features that govern the biological activity of Methyl benzo[d] nih.govnih.govdioxole-4-carboxylate derivatives. nih.govresearchgate.net
Chromatographic and Separation Science Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Methyl benzo[d] researchgate.netkoreascience.krdioxole-4-carboxylate, offering high resolution and sensitivity for both purity assessment and quantitative measurements.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar aromatic esters like Methyl benzo[d] researchgate.netkoreascience.krdioxole-4-carboxylate. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. C18 (octadecylsilyl) columns are widely used for separating aromatic compounds. nih.govbme.hu The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. UV detection is suitable for this compound due to its aromatic structure, which absorbs UV light.
A typical RP-HPLC method for a related compound, 1,3-Benzodioxole-5-methanol, utilizes a mobile phase of acetonitrile and water with a phosphoric acid modifier, demonstrating a common approach for this class of molecules. sielc.com For esters, acetonitrile-water mixtures are effective eluents. nih.gov
Table 1: Representative RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 (Octadecylsilyl) Silica (B1680970) Gel |
| Mobile Phase | Acetonitrile / Water (Gradient or Isocratic) |
| Detector | UV-Vis (e.g., at 254 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
Methyl benzo[d] researchgate.netkoreascience.krdioxole-4-carboxylate is an achiral molecule, meaning it does not have enantiomers and therefore cannot be directly separated by chiral HPLC. However, the principles of chiral chromatography are critically important in the context of its derivatives or related chiral compounds within the benzodioxole family.
Chiral separation by HPLC can be achieved through two main approaches: direct and indirect. nih.gov
Direct Method: This involves using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the individual enantiomers, allowing them to be separated. Polysaccharide-based CSPs are commonly used for a wide range of pharmaceutical compounds. nih.gov
Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com For example, a related compound, (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid, has been successfully used as a chiral derivatizing agent to facilitate the HPLC separation of β-blocker enantiomers. koreascience.kr This highlights the utility of benzodioxole scaffolds in creating reagents for indirect chiral separations.
When high-purity Methyl benzo[d] researchgate.netkoreascience.krdioxole-4-carboxylate is required for research or as a standard, preparative HPLC is the method of choice. warwick.ac.uk This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle significantly larger sample loads. warwick.ac.uk
The goal of preparative HPLC is not just analysis but the isolation of a specific compound from a mixture, such as after a chemical synthesis. warwick.ac.uk A method developed at the analytical scale is "scaled up" for preparative work. This often involves using a reversed-phase C18 column with a mobile phase like acetonitrile and water. nih.gov Fractions of the eluent are collected as they exit the detector, and those containing the pure target compound are combined and the solvent is evaporated to yield the purified product. This technique is powerful for obtaining milligram to gram quantities of highly pure material. researchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Methyl benzo[d] researchgate.netkoreascience.krdioxole-4-carboxylate and its close positional isomer, methyl 1,3-benzodioxole-5-carboxylate, are amenable to GC analysis. nist.gov The technique is particularly useful for assessing purity and identifying volatile impurities or byproducts from a synthesis.
In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation is based on the differential partitioning of compounds between the two phases. For analysis, a non-polar or medium-polarity capillary column, such as one with a SE-54 (5% phenyl polysiloxane) stationary phase, can be used. nist.gov The NIST Chemistry WebBook provides a specific GC method for the positional isomer methyl 1,3-benzodioxole-5-carboxylate, which demonstrates the applicability of this technique. nist.gov Coupling GC with a mass spectrometer (GC-MS) provides definitive structural identification of the separated components based on their mass spectra. nih.gov
Table 2: GC Method Parameters for a Positional Isomer (Methyl 1,3-benzodioxole-5-carboxylate)
| Parameter | Condition |
|---|---|
| Column Type | Capillary |
| Stationary Phase | SE-54 |
| Carrier Gas | Hydrogen |
| Temperature Program | 60°C (5 min hold), then ramp 2 K/min to 250°C (2 min hold) |
| Reference | Kollmannsberger, Nitz, et al., 1992 nist.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the esterification to produce Methyl benzo[d] researchgate.netkoreascience.krdioxole-4-carboxylate. merckmillipore.commdpi.com By spotting the reaction mixture on a TLC plate (typically silica gel) alongside the starting materials, a chemist can visually track the consumption of reactants and the formation of the product. studylib.net
The separation on a silica gel plate is based on polarity. The less polar ester product will travel further up the plate (higher Retention Factor, Rf) than the more polar carboxylic acid starting material. researchgate.net A mixture of nonpolar and polar solvents, such as hexane (B92381)/ethyl acetate (B1210297) or toluene/ethanol, is commonly used as the mobile phase. merckmillipore.com Visualization is typically achieved under UV light, as the aromatic ring of the compound will absorb UV and appear as a dark spot.
Table 3: Typical TLC Systems for Monitoring Esterification
| Stationary Phase | Mobile Phase (Eluent) Example | Visualization |
|---|---|---|
| Silica Gel 60 F254 | Hexane / Ethyl Acetate (e.g., 3:1 v/v) | UV Light (254 nm) |
| Silica Gel 60 F254 | Toluene / Ethanol (e.g., 9:1 v/v) merckmillipore.com | UV Light (254 nm) |
Column Chromatography for Purification Strategies
Following a synthesis, column chromatography is the standard method for the purification of Methyl benzo[d] researchgate.netkoreascience.krdioxole-4-carboxylate on a laboratory scale. This technique is a form of normal-phase chromatography, where a polar stationary phase (most commonly silica gel) is used with a less polar mobile phase.
The crude reaction mixture is loaded onto the top of a column packed with silica gel. The mobile phase, or eluent, is then passed through the column. Compounds separate based on their affinity for the stationary phase; more polar impurities will adhere more strongly to the silica and elute more slowly, while the less polar ester product will travel through the column more quickly. Gradient elution, starting with a nonpolar solvent (like hexane or petroleum ether) and gradually increasing the proportion of a more polar solvent (like ethyl acetate or dichloromethane), is often used to achieve efficient separation. rsc.org
Table 4: Common Column Chromatography Systems for Purification
| Stationary Phase | Mobile Phase (Eluent) System Examples |
|---|---|
| Silica Gel | Petroleum Ether / Ethyl Acetate (gradient) |
| Silica Gel | Dichloromethane / Ethyl Acetate (gradient) rsc.org |
For basic compounds in the benzodioxole family, it may be necessary to add a small amount of a competing amine like triethylamine (B128534) to the eluent to prevent peak tailing and improve recovery. rsc.orgbiotage.com
Applications in Advanced Organic Synthesis As a Building Block
Precursor in the Synthesis of Complex Natural Products
The benzo[d] nih.govwikipedia.orgdioxole ring system is a recurring motif in a multitude of natural products, many of which exhibit significant biological activity. Consequently, derivatives such as Methyl benzo[d] nih.govwikipedia.orgdioxole-4-carboxylate are valuable starting materials or key intermediates in the total synthesis of these complex molecules.
The benzo[d] nih.govwikipedia.orgdioxole core is a characteristic feature of several classes of benzylisoquinoline alkaloids. Synthetic strategies have been developed for the efficient total synthesis of aporphines, coptisines, and dibenzopyrrocolines that incorporate this moiety. wikipedia.org A unified synthetic route has been established for these diverse alkaloid types, highlighting the versatility of the benzodioxole scaffold in complex molecule synthesis. wikipedia.org For instance, the total syntheses of (S)-(+)-ovigerine and (S)-(+)-N-formylovigerine, which are aporphine (B1220529) alkaloids with this structural feature, have been successfully accomplished. wikipedia.org The strategies employed often involve key steps like Pd-catalyzed arylation to construct the core framework and asymmetric hydrogenation to establish the correct stereochemistry. wikipedia.org
The following table summarizes representative alkaloids containing the benzo[d] nih.govwikipedia.orgdioxole scaffold:
| Alkaloid Class | Specific Examples | Key Synthetic Features |
|---|---|---|
| Aporphines | (S)-(+)-Ovigerine, (S)-(+)-N-Formylovigerine | Pd-catalyzed arylation, Noyori asymmetric hydrogenation |
| Coptisines | Tetrahydrocoptisine, Coptisine bromide | Aza-Michael addition, Bischler–Napieralski reaction |
Beyond alkaloids, the benzo[d] nih.govwikipedia.orgdioxole scaffold is integral to other bioactive natural products and their synthetic analogs. Many compounds containing this methylenedioxyphenyl group are found in pharmaceuticals and pesticides. synthonix.com For example, this structural unit is a key component in the synthesis of analogs of the antiepileptic drug stiripentol. chemicalbook.com The synthesis of these analogs involves multi-step sequences where the benzodioxole ring is a foundational element, often starting from commercially available materials like piperonal. Furthermore, the natural product safrole, which features the 1,3-benzodioxole (B145889) unit, is a precursor to a wide range of derivatives, including those with potential applications as fragrances and insecticide synergists. wikipedia.orgresearchgate.net
Intermediate in the Development of Pharmaceutical Agents
The benzo[d] nih.govwikipedia.orgdioxole core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed as therapeutic agents. Its role as a key intermediate allows for the systematic modification and optimization of lead compounds to enhance their pharmacological profiles.
Researchers have utilized the benzo[d] nih.govwikipedia.orgdioxole framework to develop novel drug candidates with diverse biological activities. For instance, new derivatives have been synthesized and evaluated as potential cyclooxygenase (COX) inhibitors and cytotoxic agents for cancer therapy. researchgate.net In one study, methyl 2-(benzo[d] nih.govwikipedia.orgdioxol-5-yl)acetate was used as a starting point to synthesize a series of benzoyl derivatives, which were then tested for their biological activity. researchgate.net Similarly, the 4H-benzo[d] nih.govwikipedia.orgdioxin-4-one core, a related structure, is found in molecules that act as topoisomerase I inhibitors and antiplasmodial drugs. wikipedia.org The development of synthetic routes to these cores is crucial for accessing novel therapeutic agents. wikipedia.org Another important class of drugs, 1,4-benzodiazepines, known for their anxiolytic and anticonvulsant properties, can also be synthesized using strategies that incorporate related heterocyclic scaffolds, demonstrating the broad utility of such building blocks in medicinal chemistry. google.com
The effective incorporation of the benzo[d] nih.govwikipedia.orgdioxole unit into larger, more complex molecules is a key challenge in synthetic chemistry. One advanced strategy involves the use of a protected and activated form of a benzodioxole carboxylic acid. For example, 2,2-diphenyl-benzo nih.govwikipedia.orgdioxole-4-carboxylic acid pentafluorophenyl ester serves as a convenient catechol precursor. semanticscholar.org The diphenyl-benzodioxole group acts as a protecting group for the catechol functionality, which can be sensitive to various reaction conditions. The pentafluorophenyl ester serves as an activated ester, readily reacting with amines to form amide bonds. This allows the catechol unit to be incorporated into larger scaffolds, such as siderophore vectors used in "Trojan horse" strategies to deliver antibiotics into bacteria. semanticscholar.org The protecting group can be removed at a later stage of the synthesis using trifluoroacetic acid. semanticscholar.org
Another strategy involves the synthesis of 4H-benzo[d] nih.govwikipedia.orgdioxin-4-one derivatives from salicylic acids and acetylenic esters. wikipedia.org These benzodioxinones can then undergo direct amidation with primary amines at room temperature, providing a straightforward method for incorporating the core structure into salicylamide-containing molecules, which are themselves an important class of compounds in medicinal chemistry. wikipedia.org
Role in Material Science Applications (e.g., Polymer Precursors)
While primarily known for its role in medicinal and natural product chemistry, the benzo[d] nih.govwikipedia.orgdioxole scaffold and its derivatives also find application in material science, particularly in the synthesis of functional polymers. Benzodioxinone, a related heterocyclic structure, has been utilized as a photochemically or thermally active precursor for creating advanced macromolecular architectures. nih.govresearchgate.net
Thermally and photochemically active alkyne-functionalized benzodioxinones have been synthesized and used to prepare telechelic polymers. nih.gov Telechelics are polymers with reactive functional groups at their chain ends. In this approach, an azido-terminated polymer, such as poly(methyl methacrylate) (PMMA-N₃) or poly(ethylene glycol) methyl ether (mPEG-N₃), is reacted with an alkyne-functionalized benzodioxinone via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govresearchgate.net This quantitatively yields a polymer with a benzodioxinone group at one end (a mono-telechelic polymer). nih.govresearchgate.net
The benzodioxinone end-group can then be activated by heat or UV light to initiate further polymerization. For example, a photosensitive mPEG-based monotelechelic was used to synthesize a block copolymer by initiating the polymerization of hydroxy-terminated poly(epsilon caprolactone) upon UV irradiation. researchgate.net This strategy allows for the construction of complex polymer structures like block copolymers and graft copolymers, demonstrating the utility of the benzodioxole-related scaffold as a functional precursor in advanced polymer synthesis. nih.gov
The table below outlines the use of benzodioxinone derivatives in polymer synthesis:
| Precursor | Polymer Backbone | Method of Attachment | Activation | Resulting Architecture |
|---|---|---|---|---|
| Alkyne-DMe-Bd | PMMA, mPEG | CuAAC Click Reaction | Thermal | Mono-telechelic Polymer |
| Alkyne-DPh-Bd | PMMA, mPEG | CuAAC Click Reaction | Photochemical (UV) | Mono-telechelic Polymer |
Biological Activity and Mechanistic Studies of Methyl Benzo D 1 2 Dioxole 4 Carboxylate and Its Derivatives
In Vitro Biological Assays for Target Identification and Validation
The benzo[d] nih.govontosight.aidioxole scaffold, a key structural feature of Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate, is present in a wide array of derivatives that have been investigated for significant biological and therapeutic applications. researchgate.net These derivatives have demonstrated a range of activities, including enzyme inhibition, receptor binding, and antimicrobial and anticancer effects. ontosight.airesearchgate.net
Enzyme Inhibition Studies (e.g., PARP1 Inhibition)
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear protein crucial for facilitating DNA repair processes. nih.gov Its role in mediating DNA single-strand break repair in cancer cells makes it a significant therapeutic target. nih.gov The inhibition of PARP1 can prevent cancer cells from repairing their DNA, leading to cell death, and can potentiate the effects of chemotherapy and radiotherapy. nih.gov
In the search for novel PARP1 inhibitors, Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate has been utilized as a starting material in the synthesis of more complex derivatives. nih.gov While specific inhibitory data for the parent methyl ester is not detailed, a scaffold-hopping strategy starting from related benzodioxine structures has led to the development of potent PARP1 inhibitors. For instance, a refined lead compound, 45 (a 1,4-benzoxazine derivative), demonstrated a significant enhancement in activity, which was further optimized to generate even more potent inhibitors. nih.gov This highlights the utility of the core structure in developing targeted enzyme inhibitors.
| Compound | Description | IC50 (µM) |
| 44 | 1,4-benzoxazine derivative | 11 |
| 45 | Neutral cyclic carboxamide derivative | 0.75 |
Receptor Binding Assays (e.g., Auxin Receptor Agonism)
Derivatives of the benzo[d] nih.govontosight.aidioxole structure have been identified as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1), playing a role in promoting plant root growth. researchgate.netnih.gov Auxins are a class of plant hormones that are critical for various aspects of plant development. mdpi.com
Through computer-aided drug discovery approaches, a series of N-(benzo[d] nih.govontosight.aidioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized. researchgate.netnih.gov Bioassays revealed that a specific derivative, K-10 , exhibited excellent root growth-promoting activity, far exceeding that of the commonly used 1-naphthylacetic acid (NAA). researchgate.net Morphological investigations using auxin-related mutants confirmed that K-10 has auxin-like physiological functions and is recognized by the TIR1 receptor. nih.gov This was further substantiated by the finding that K-10 significantly enhanced the transcriptional activity of the auxin response reporter, DR5:GUS. nih.gov
Antimicrobial Activity Studies
The benzo[d] nih.govontosight.aidioxole moiety has been incorporated into various heterocyclic structures to explore new antimicrobial agents, addressing the challenge of multi-drug resistant pathogens. tandfonline.com
One study focused on the synthesis of new thiazolidinone and methylthiazole derivatives carrying a benzodioxole nucleus. tandfonline.com The antimicrobial activity of these compounds was investigated, and the results showed weak to moderate effects against the tested bacteria. tandfonline.com Another study synthesized two series of 5- and 6-substituted 1,3-benzodioxole (B145889) peptidyl derivatives and evaluated their antimicrobial properties. nih.gov The in vitro antimicrobial tests revealed that these compounds were able to promote the growth of certain organisms, including Bacillus subtilis. nih.gov
Anticancer and Anti-proliferative Activity Studies
The 1,3-benzodioxole structure is a key component in many compounds investigated for their cytotoxic and anti-proliferative activities against various cancer cell lines. researchgate.netnajah.edu
Derivatives have been evaluated for cytotoxicity against cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and liver hepatocellular carcinoma (Hep3B) cells. najah.edunih.gov For example, synthesized carboxamide compounds 2a and 2b , which feature di-methoxy phenyl amide groups attached to the benzodioxole core, showed potent anticancer activity. najah.edu Compound 2a was particularly effective against the Hep3B cancer cell line and induced cell cycle arrest in the G2-M phase. najah.edu Other research has focused on synthesizing a broad series of 1,3-benzodioxoles and testing their in vitro antitumor activity against a panel of human tumor cell lines, with some derivatives showing significant growth inhibitory effects. researchgate.net
| Compound | Cell Line | Activity | IC50 |
| 2a (N-(3,4-dimethoxyphenyl)benzo[d] nih.govontosight.aidioxole-5-carboxamide) | Hep3B | Potent Anticancer Activity | Not specified |
| 4f (2-(6-(2,4-dichlorobenzoyl)benzo[d] nih.govontosight.aidioxol-5-yl)acetic acid) | HeLa | Cytotoxicity | Not specified |
| 3b (Methyl 2-(6-(4-methylbenzoyl)benzo[d] nih.govontosight.aidioxol-5-yl)acetate) | HeLa | Cytotoxicity | Not specified |
Mechanisms of Action and Molecular Interactions
Understanding the molecular interactions between benzo[d] nih.govontosight.aidioxole-4-carboxylate derivatives and their biological targets is essential for rational drug design and optimization.
Ligand-Protein Interactions and Binding Site Analysis
Molecular docking studies have provided insights into the binding modes of biologically active benzodioxole derivatives with their protein targets.
In the context of auxin receptor agonism, molecular docking analysis revealed that the derivative K-10 has a stronger binding ability with the TIR1 receptor than the natural auxin NAA. researchgate.netnih.govnih.gov This stronger interaction is believed to be the basis for its superior root growth-promoting activity. researchgate.net
For PARP1 inhibition, binding models of key compounds within the PARP1 active site have been used to rationalize structure-activity relationship (SAR) trends. nih.gov For example, it was hypothesized that modifications to the benzodioxine ring could lead to improved PARP1 inhibition through favorable water-mediated hydrogen bonding with the catalytically critical Glu988 residue located in the nicotinamide (B372718) binding pocket. nih.gov This type of binding site analysis is crucial for guiding the synthesis of more potent and selective inhibitors. nih.gov
Cellular Pathway Modulation and Signaling Cascade Effects
Derivatives of Methyl benzo[d] nih.govnih.govdioxole-4-carboxylate have been identified as modulators of several critical cellular signaling pathways, primarily related to inflammation and calcium homeostasis.
One of the key areas of activity is the modulation of purinergic signaling pathways. Certain benzodioxole derivatives function as antagonists for P2X and P2Y receptors, which are activated by extracellular nucleotides like ATP and are pivotal in inflammation and pain signaling. For instance, N-acyl tryptophan derivatives incorporating the benzo[d] nih.govnih.govdioxole moiety have been investigated as antagonists of the P2Y₁₄ receptor. The activation of P2Y₁₄R is linked to immune and inflammatory responses. By blocking this receptor, these compounds can inhibit the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome signaling pathway. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, leading to an inflammatory cell death process known as pyroptosis. Inhibition of this pathway by benzodioxole derivatives represents a promising strategy for managing inflammatory conditions.
Another significant cellular pathway influenced by this class of compounds is calcium cycling within cardiac muscle cells. A comprehensive investigation identified benzodioxole analogs as potent activators of the cardiac sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). nih.gov SERCA2a is a critical enzyme responsible for transporting calcium ions from the cytosol into the sarcoplasmic reticulum during cardiac relaxation (diastole). nih.gov In conditions like heart failure, SERCA2a function is often impaired, leading to disrupted calcium homeostasis. By activating SERCA2a, these benzodioxole derivatives can enhance calcium reuptake, thereby improving cardiac function. This activation is achieved without competing with phospholamban (PLN), the natural regulator of SERCA2a, suggesting a distinct allosteric mechanism of action. nih.gov
Structure-Activity Relationship (SAR) Investigations for Biological Efficacy
Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological efficacy of derivatives based on the Methyl benzo[d] nih.govnih.govdioxole-4-carboxylate scaffold. These investigations have systematically explored how modifying different parts of the molecular structure impacts activity, guiding the development of more potent and selective compounds.
A notable SAR campaign focused on developing small-molecule SERCA2a activators. nih.gov This research systematically dissected the molecule into three pharmacophoric regions: the head, linker, and tail. The findings revealed that:
Head Region: This region showed considerable tolerance for structural changes. Fused heterocyclic systems, including benzodioxole, indoline, and benzofuran, were found to be the most effective activators. nih.gov
Linker Region: The linker connecting the head and tail was highly sensitive to changes in polarity and rigidity. Optimal activity was observed with flexible linkers that could act as hydrogen bond acceptors. Conversely, linkers that were overly rigid or polar diminished the compound's efficacy. nih.gov
Tail Region: Hydrophobic substituents in the tail region were found to enhance activation, provided they achieved a precise spatial orientation. Excessive bulk in this area led to steric hindrance and a reduction in activity. nih.gov
In the context of purinergic receptor modulation, SAR studies on 1,3-benzodioxole N-carbamothioyl carboxamide derivatives identified key features for potent and selective antagonism of P2X4 and P2X7 receptors. The research demonstrated that substitutions on the phenyl ring of the carbamothioyl moiety significantly influenced activity. For example, compound 9o (N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] nih.govnih.govdioxole-5-carboxamide) was a highly potent and selective antagonist for the human P2X4 receptor, while compound 9q (N-(quinolin-8-ylcarbamothioyl)benzo[d] nih.govnih.govdioxole-5-carboxamide) showed the highest potency and selectivity for the human P2X7 receptor.
Table 1: SAR of Benzodioxole Derivatives as P2X Receptor Antagonists
| Compound | Substitution | Target Receptor | IC₅₀ (µM) |
|---|---|---|---|
| 9o | (2-bromo-4-isopropylphenyl)carbamothioyl | h-P2X4R | 0.039 ± 0.07 |
| 9q | quinolin-8-ylcarbamothioyl | h-P2X7R | 0.018 ± 0.06 |
Furthermore, research into the anticancer properties of benzodioxole derivatives has highlighted the importance of the carboxamide group. najah.edu Benzodioxole carboxamides demonstrated significantly greater cytotoxicity against various cancer cell lines compared to derivatives lacking this functional group. For instance, N-(3,4-dimethoxyphenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide (2a ) showed potent activity against the Hep3B cancer cell line and induced cell cycle arrest in the G2-M phase. najah.edu This suggests that the amide linkage is crucial for the anticancer mechanism of these compounds.
Table 2: Anticancer Activity of Benzodioxole Carboxamide Derivatives
| Compound | Cell Line | Activity |
|---|---|---|
| 2a | Hep3B | Potent cytotoxicity |
| 2a | (General) | G2-M phase cell cycle arrest |
| 5a-7b (non-amide) | HeLa, Caco-2, Hep3B | Weak cytotoxicity |
These SAR investigations underscore the versatility of the benzodioxole scaffold and provide a clear roadmap for designing derivatives with tailored biological activities, from cardiovascular effects to anti-inflammatory and anticancer applications.
Environmental Fate and Degradation Pathways Theoretical and Experimental
Photodegradation Mechanisms and Products
Detailed experimental studies on the photodegradation of methyl benzo[d]dioxole-4-carboxylate are scarce. However, theoretical mechanisms can be postulated based on the photochemistry of related aromatic esters and benzodioxole derivatives. The primary mechanism for photodegradation in the atmosphere is expected to be its reaction with hydroxyl (•OH) radicals. The rate of this reaction influences the atmospheric lifetime of the compound. In aquatic environments, direct photolysis, where the molecule absorbs sunlight and undergoes transformation, and indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals and singlet oxygen, are potential degradation routes.
The benzodioxole ring is known to be susceptible to photo-oxidation. This process could lead to the cleavage of the dioxole ring, potentially forming catechol derivatives. Subsequent oxidation of these intermediates could lead to the formation of more polar, and likely more biodegradable, compounds. The ester group may also undergo photo-hydrolysis, although this is generally a slower process compared to other photochemical reactions.
Table 1: Theoretical Photodegradation Products of Methyl Benzo[d]dioxole-4-carboxylate
| Parent Compound | Potential Photodegradation Product | Transformation Pathway |
| Methyl benzo[d]dioxole-4-carboxylate | Catechol-3,4-dicarboxylic acid methyl ester | Cleavage of the dioxole ring |
| Methyl benzo[d]dioxole-4-carboxylate | 3,4-dihydroxybenzoic acid | Hydrolysis of the ester and cleavage of the dioxole ring |
| Methyl benzo[d]dioxole-4-carboxylate | Protocatechuic acid (3,4-dihydroxybenzoic acid) | Photo-oxidation and subsequent hydrolysis |
Note: The products listed are theoretical and require experimental validation.
Biodegradation Pathways in Environmental Matrices
In aerobic environments, microorganisms are known to initially attack the ester linkage through the action of esterase enzymes, leading to the formation of benzo[d]dioxole-4-carboxylic acid and methanol (B129727). The resulting carboxylic acid can then undergo further degradation. A key step in the breakdown of the benzodioxole moiety is the enzymatic cleavage of the dioxole ring, often initiated by dioxygenase enzymes. This would result in the formation of catechols, which are common intermediates in the degradation of aromatic compounds and can be funneled into central metabolic pathways.
Under anaerobic conditions, the degradation process is expected to be significantly slower. The initial hydrolysis of the ester may still occur, but the subsequent breakdown of the aromatic ring system is more challenging for anaerobic microorganisms.
Table 2: Postulated Aerobic Biodegradation Pathway Intermediates
| Starting Compound | Key Enzyme Type | Intermediate Product | Subsequent Step |
| Methyl benzo[d]dioxole-4-carboxylate | Esterase | Benzo[d]dioxole-4-carboxylic acid | Ring cleavage |
| Benzo[d]dioxole-4-carboxylic acid | Dioxygenase | Catechol-3,4-dicarboxylic acid | Ring fission |
| Catechol-3,4-dicarboxylic acid | Various | Central metabolic intermediates | Mineralization (CO2 + H2O) |
Note: This represents a generalized and theoretical pathway.
Chemical Stability and Transformation in Aquatic and Terrestrial Systems
The chemical stability of methyl benzo[d]dioxole-4-carboxylate in the environment is dictated by its susceptibility to abiotic transformation processes, primarily hydrolysis. The ester functional group is the most likely site for such reactions.
In aquatic systems, the rate of hydrolysis is highly dependent on the pH of the water. Under neutral conditions, the hydrolysis of the methyl ester is expected to be slow. However, the rate increases significantly under both acidic and alkaline conditions. Alkaline-catalyzed hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis for esters. The product of hydrolysis in both cases would be benzo[d]dioxole-4-carboxylic acid and methanol.
In terrestrial systems, the compound's stability will be influenced by soil pH, moisture content, and temperature. The interaction of the molecule with soil particles, particularly organic matter and clay minerals, can also affect its persistence and bioavailability for degradation. Sorption to soil particles could potentially reduce its rate of chemical transformation and microbial degradation.
Table 3: Factors Influencing Chemical Stability
| Environmental Compartment | Key Transformation Process | Influencing Factors | Expected Product |
| Aquatic Systems | Hydrolysis | pH, Temperature | Benzo[d]dioxole-4-carboxylic acid |
| Terrestrial Systems | Hydrolysis, Sorption | Soil pH, Moisture, Organic Matter Content | Benzo[d]dioxole-4-carboxylic acid |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The development of efficient and sustainable synthetic routes to Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate and its derivatives is a key area of ongoing research. Traditional methods for the synthesis of the 1,3-benzodioxole (B145889) core often involve the reaction of a catechol with a methylene (B1212753) halide, which can have environmental drawbacks. researchgate.net Modern synthetic chemistry is trending towards greener and more efficient processes.
Future research in this area is likely to focus on several key aspects:
Catalytic Systems: The exploration of novel catalysts is a significant avenue. This includes the development of recyclable heterogeneous catalysts to improve the sustainability of the synthesis. biointerfaceresearch.com For instance, the use of solid acid catalysts, such as carbon-based solid acids, has shown promise in the synthesis of 1,3-benzodioxoles with high conversion rates and selectivity. nih.gov
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of benzodioxole derivatives. This includes the use of environmentally benign solvents, or even solvent-free reaction conditions, to minimize waste and environmental impact. nih.gov Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. nih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate could lead to more efficient and cost-effective production methods.
Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide powerful tools for the derivatization of the benzodioxole scaffold. researchgate.net These methods allow for the introduction of a wide range of substituents onto the aromatic ring, enabling the creation of diverse libraries of compounds for biological screening.
A comparative look at traditional versus emerging synthetic strategies is presented in the table below.
| Feature | Traditional Methods | Emerging Methodologies |
| Reagents | Often involve stoichiometric and sometimes hazardous reagents. | Focus on catalytic and more environmentally benign reagents. |
| Solvents | Frequently use volatile organic solvents. | Emphasize the use of greener solvents or solvent-free conditions. |
| Efficiency | Can have moderate to good yields but may require harsh conditions. | Aim for higher yields under milder reaction conditions. |
| Sustainability | May generate significant waste and have a higher environmental impact. | Prioritize atom economy, recyclability of catalysts, and reduced waste. |
Integration with Machine Learning and Artificial Intelligence for Drug Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery. dovepress.comresearchgate.net For compounds like Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate, these computational tools offer the potential to accelerate the identification of new therapeutic applications and optimize molecular design.
Future research directions in this domain include:
In Silico Screening and Virtual High-Throughput Screening (vHTS): AI algorithms can be used to screen vast virtual libraries of compounds derived from the Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate scaffold against various biological targets. nih.gov This can help to identify promising lead compounds for further experimental validation, saving significant time and resources compared to traditional high-throughput screening. Molecular docking studies, a key component of in silico screening, can predict the binding affinity and orientation of these derivatives within the active site of a target protein. nih.govnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the benzodioxole scaffold with desired physicochemical and pharmacological properties. mdpi.com These models can learn the underlying patterns in chemical data to generate novel structures that are likely to be active against a specific biological target.
Synthesis Prediction: AI tools are being developed to predict the most efficient synthetic routes for novel derivatives of Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate. biointerfaceresearch.com This can assist chemists in planning and executing the synthesis of new compounds, overcoming potential synthetic challenges.
ADMET Prediction: Machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new benzodioxole derivatives. researchgate.net This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, reducing the likelihood of late-stage failures in the drug development pipeline.
The synergy between computational and experimental approaches is crucial for the successful application of AI in drug discovery.
Development of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify trace levels of Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate and its metabolites in various matrices, such as environmental and biological samples, is essential for a range of applications, from environmental monitoring to pharmacokinetic studies.
Emerging research in this area is focused on the development of more sensitive, selective, and rapid analytical methods:
Hyphenated Chromatography-Mass Spectrometry Techniques: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of organic compounds. nih.govontosight.ai Future developments will likely focus on improving the sensitivity and resolution of these methods, for example, through the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). najah.edu
Advanced Spectroscopic Methods: Novel spectroscopic techniques are being explored for the trace analysis of benzodioxole derivatives. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide detailed structural information, even at very low concentrations. researchgate.net
Novel Sample Preparation Techniques: The development of efficient and miniaturized sample preparation methods is crucial for trace analysis. Techniques such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) can pre-concentrate the analyte of interest from a complex matrix, thereby improving the sensitivity of the subsequent analysis.
Crystalline Sponge X-ray Crystallography: For the unambiguous structure determination of novel derivatives, especially those that are difficult to crystallize, the crystalline sponge method combined with laser desorption ionization mass spectrometry (LDI-MS) presents a powerful analytical tool. researchgate.net
The table below summarizes some of the key analytical techniques and their potential applications for the trace analysis of Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate.
| Analytical Technique | Principle | Potential Applications |
| GC-MS | Separation by gas chromatography followed by mass spectrometric detection. | Analysis of volatile and semi-volatile derivatives in environmental samples. |
| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometric detection. | Quantification in biological fluids for pharmacokinetic studies; detection in food and environmental samples. |
| SERS | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | Ultrasensitive detection in complex matrices; potential for in-situ analysis. |
| Crystalline Sponge with LDI-MS | X-ray diffraction of the analyte absorbed in a porous crystalline matrix, followed by mass spectrometry. | Unambiguous structure elucidation of novel, non-crystalline derivatives. |
Investigation of Broader Biological Applications
The benzodioxole moiety is a privileged scaffold in medicinal chemistry, being present in a wide range of biologically active natural products and synthetic compounds. researchgate.net While specific biological data for Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate is limited, the known activities of related benzodioxole derivatives suggest several promising avenues for future investigation.
Anticancer Activity: Many benzodioxole derivatives have demonstrated cytotoxic activity against various cancer cell lines. nih.govnajah.edu Future research could explore the potential of Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate and its derivatives as anticancer agents, investigating their mechanisms of action, which could include the inhibition of key enzymes or the induction of apoptosis.
Anti-inflammatory and Analgesic Effects: Some benzodioxole-containing compounds have shown anti-inflammatory and analgesic properties. nih.gov Investigations into the ability of Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate to modulate inflammatory pathways, such as the cyclooxygenase (COX) enzymes, could reveal new therapeutic opportunities. nih.gov
Antimicrobial and Antiviral Activity: The benzodioxole scaffold is found in compounds with antimicrobial and antiviral properties. Screening of Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate and its derivatives against a panel of pathogenic bacteria, fungi, and viruses could identify new lead compounds for the development of anti-infective agents.
Neurological and Psychiatric Disorders: The structural similarity of the benzodioxole moiety to certain neurotransmitters has led to the investigation of its derivatives for the treatment of neurological and psychiatric disorders. For example, some benzodioxole compounds have been explored as anticonvulsants and for their potential to modulate receptors in the central nervous system. nih.gov
Antidiabetic Potential: Recent studies have highlighted the potential of benzodioxole derivatives as antidiabetic agents, for instance, through the inhibition of enzymes like α-amylase. nih.gov This opens up a new and exciting area of research for Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate.
The diverse biological activities observed in benzodioxole derivatives underscore the therapeutic potential that may be unlocked through further investigation of Methyl benzo[d] nih.govontosight.aidioxole-4-carboxylate and its analogues.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing Methyl benzo[d][1,3]dioxole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of benzo[d][1,3]dioxole-4-carboxylic acid (precursor) using methanol under acidic catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 for acid:methanol), and reaction time (6–8 hrs). Monitoring via TLC or HPLC ensures completion. Alternative routes involve cyclization of substituted salicylic acid derivatives with acetylene esters, as demonstrated in benzo[1,3]dioxin-4-one syntheses using NaHCO₃ and CuI catalysts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.
Q. Which spectroscopic techniques are critical for structural characterization, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows characteristic signals: methoxy group (δ ~3.9 ppm), aromatic protons (δ 6.8–7.2 ppm), and methylenedioxy (δ 5.9–6.1 ppm). ¹³C NMR confirms ester carbonyl (δ ~168 ppm) .
- FT-IR : Ester C=O stretch (~1720 cm⁻¹) and methylenedioxy C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 222 (C₁₀H₁₀O₅) with fragmentation patterns matching methyl loss (-31 Da) and decarboxylation (-44 Da).
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer : Purity is verified via HPLC (C18 column, 70:30 acetonitrile/water, retention time ~4.5 min). Stability studies recommend storage at -20°C under inert gas (N₂/Ar) to prevent hydrolysis. Degradation under acidic/basic conditions can be monitored via pH-controlled stability assays .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the synthesis of substituted benzo[d][1,3]dioxole derivatives?
- Methodological Answer : Substituent effects (e.g., electron-withdrawing groups like bromo in Methyl 4-bromo-7-methoxy-benzo[1,3]dioxole-5-carboxylate) direct electrophilic aromatic substitution. Computational DFT studies (e.g., B3LYP/6-31G*) model charge distribution and transition states, revealing preferential carboxylation at the 4-position due to steric and electronic factors . Experimental validation involves kinetic isotope effects and Hammett plots.
Q. How do conflicting crystallographic and spectroscopic data arise, and how should they be resolved?
- Methodological Answer : Discrepancies may stem from polymorphism (e.g., differing crystal packing in X-ray vs. solution-state NMR). For example, hydrogen bonding in acyl hydrazides alters solid-state vs. solution conformations . Redundant validation via SC-XRD, PXRD, and variable-temperature NMR resolves such contradictions.
Q. What strategies optimize the compound’s reactivity as a building block for heterocyclic systems?
- Methodological Answer : The ester group facilitates nucleophilic substitution or transesterification. For example, coupling with hydrazines forms hydrazide intermediates (used in benzothiadiazine syntheses ). Microwave-assisted reactions (100°C, 30 min) improve yields in cyclocondensation reactions. Substituent tuning (e.g., trifluoromethyl groups ) enhances electrophilicity for cross-coupling reactions.
Q. How can computational modeling predict the compound’s biological activity or material properties?
- Methodological Answer : Molecular docking (AutoDock Vina) screens for enzyme inhibition (e.g., cyclooxygenase-2) by simulating ligand-receptor interactions. QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity . For material science, DFT calculates frontier molecular orbitals (HOMO/LUMO) to predict charge transport in polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
